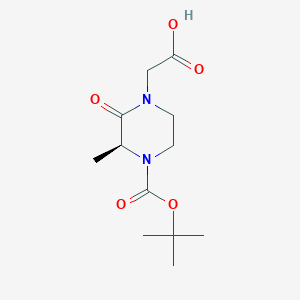

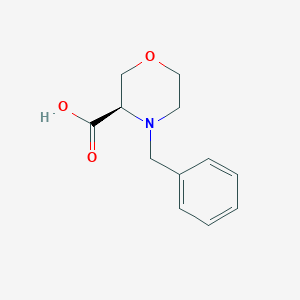

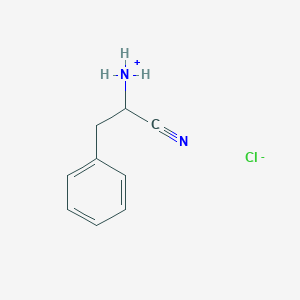

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one (Boc-Me-Pip) is a synthetic compound that has been used in a variety of laboratory experiments. It is a derivative of piperazine, a heterocyclic amine found in many natural products. Boc-Me-Pip has been found to have a wide range of biochemical and physiological effects, making it an attractive option for scientists conducting research in a variety of fields.

Scientific Research Applications

Piperazine Derivatives in Peptide Carboxyl Group Derivatization

- Piperazine-based derivatives are used for the derivatization of carboxyl groups on peptides, enhancing ionization efficiency in mass spectrometry, which is crucial for proteome analysis (Qiao et al., 2011).

Novel Synthesis Methods

- A new method for synthesizing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one was developed, showcasing the versatility of piperazine derivatives in pharmaceutical chemistry (Kornylov et al., 2017).

Application in Quinazolinone Synthesis

- Piperazine derivatives are used in synthesizing quinazolinones, which have potential pharmacological applications (Acharyulu et al., 2010).

Structural and Biological Evaluation

- Structural and biological evaluation of N-Boc piperazine derivatives reveals their moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

PET Probe Development

- Piperazine derivatives are employed in developing PET probes for imaging enzymes, illustrating their utility in diagnostic imaging (Gao et al., 2013).

Unsymmetrical Bis-Ureas as Anti-HIV Agents

- Piperazine-based unsymmetrical bis-ureas show potential as anti-HIV agents, demonstrating the therapeutic applications of piperazine derivatives (El‐Faham et al., 2008).

Novel Heterocyclic Amino Acids

- Piperidine and piperazine derivatives are used in developing novel heterocyclic amino acids, indicating their role in innovative drug design (Matulevičiūtė et al., 2021).

Copper(II) Complexes as Models of Galactose Oxidase

- Ethylene-bridged piperazine derivatives are used to prepare copper(II) complexes, serving as models for understanding enzyme behavior (Yamato et al., 2000).

Enantiomerically Pure Piperazines from Amino Acids

- A pathway to enantiomerically pure piperazines from amino acids showcases the role of piperazine derivatives in asymmetric synthesis (Jida & Ballet, 2018).

Piperazidine Fluorescent pH Indicator

- Piperazine subunits are utilized in the development of fluorescent pH probes, highlighting their application in biological imaging (Deng et al., 2016).

properties

IUPAC Name |

2-[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-8-10(17)13(7-9(15)16)5-6-14(8)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZLOAJFJXIMGK-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)